

Spectroscopic Profile of 1-(3-Hydroxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Hydroxyphenyl)ethanol

Cat. No.: B3028610

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **1-(3-Hydroxyphenyl)ethanol** (CAS No. 2415-09-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized protocols for data acquisition.

Introduction: The Significance of Spectroscopic Characterization

1-(3-Hydroxyphenyl)ethanol is a bifunctional molecule featuring both a secondary alcohol and a phenolic hydroxyl group. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount in drug development to ensure the identity, purity, and stability of intermediates and final active pharmaceutical ingredients (APIs). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

This guide addresses the current gap in readily available, consolidated spectroscopic data for **1-(3-Hydroxyphenyl)ethanol**. By leveraging data from analogous compounds—namely 1-phenylethanol, 3-hydroxybenzyl alcohol, and 1-(3-methoxyphenyl)ethanol—we can construct a highly accurate, predicted spectroscopic profile. This approach not only provides a valuable reference for scientists working with this molecule but also illustrates the power of structure-based spectral prediction.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **1-(3-Hydroxyphenyl)ethanol**. These predictions are derived from the analysis of its structural components and comparison with experimentally obtained data for analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of **1-(3-Hydroxyphenyl)ethanol** is expected to exhibit distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the hydroxyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl groups and the aromatic ring.

Table 1: Predicted ^1H NMR Data for **1-(3-Hydroxyphenyl)ethanol** (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH ₃	~1.45	Doublet (d)	3H	~6.5
-CH(OH)	~4.85	Quartet (q)	1H	~6.5
Ar-OH	~5.0-6.0	Broad Singlet (br s)	1H	N/A
-CH(OH)	~2.0-3.0	Broad Singlet (br s)	1H	N/A
Ar-H (ortho to -CH(OH))	~6.85	Doublet (d)	1H	~7.8
Ar-H (para to -CH(OH))	~6.75	Triplet (t)	1H	~7.8
Ar-H (ortho to -OH)	~7.15	Triplet (t)	1H	~7.8
Ar-H (between substituents)	~6.95	Singlet (s)	1H	N/A

Causality behind Predictions: The methyl protons are predicted as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, is split into a quartet by the three methyl protons. The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The hydroxyl protons are expected to be broad singlets and their chemical shifts can vary significantly with concentration and temperature.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for **1-(3-Hydroxyphenyl)ethanol** (in CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₃	~25
-CH(OH)	~70
Ar-C (ortho to -CH(OH))	~114
Ar-C (para to -CH(OH))	~118
Ar-C (ortho to -OH)	~129
Ar-C (ipso, attached to -CH(OH))	~147
Ar-C (ipso, attached to -OH)	~157
Ar-C (between substituents)	~113

Causality behind Predictions: The carbon of the methyl group is expected at a high field (low ppm). The carbon bearing the secondary alcohol group is deshielded by the oxygen and appears around 70 ppm. The aromatic carbons show a range of chemical shifts influenced by the electron-donating effects of the two hydroxyl groups. The carbons directly attached to the oxygen atoms (ipso-carbons) are the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **1-(3-Hydroxyphenyl)ethanol**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3600-3200	O-H (Alcohol and Phenol)	Broad, strong absorption due to hydrogen bonding
~3100-3000	C-H (Aromatic)	Medium to weak, sharp absorptions
~3000-2850	C-H (Aliphatic)	Medium, sharp absorptions
~1600, ~1475	C=C (Aromatic)	Medium to strong, sharp absorptions
~1250	C-O (Phenol)	Strong absorption
~1100	C-O (Secondary Alcohol)	Strong absorption

Causality behind Predictions: The most prominent feature will be a very broad and strong O-H stretching band due to the presence of two hydroxyl groups and extensive hydrogen bonding. The spectrum will also show characteristic C-H stretches for both aromatic and aliphatic protons, as well as strong C-O stretching vibrations for the phenolic and alcoholic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for **1-(3-Hydroxyphenyl)ethanol**

m/z	Ion	Predicted Relative Abundance
138	$[M]^+$	Moderate
123	$[M - CH_3]^+$	High
120	$[M - H_2O]^+$	Moderate
107	$[M - CH_3 - H_2O]^+$ or $[HOC_6H_4CH_2]^+$	High
91	$[C_7H_7]^+$	Moderate
77	$[C_6H_5]^+$	Moderate

Causality behind Predictions: The molecular ion peak $[M]^+$ is expected at m/z 138. A common fragmentation pathway for secondary alcohols is the alpha-cleavage, leading to the loss of a methyl group to give a stable benzylic cation at m/z 123. Loss of water from the molecular ion would result in a peak at m/z 120. Further fragmentation of the aromatic ring would lead to characteristic peaks at m/z 91 and 77.

Experimental Protocols and Workflows

The following sections describe standard methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **1-(3-Hydroxyphenyl)ethanol** in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- 1H NMR Acquisition:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Acquire the spectrum at room temperature.

- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - A relaxation delay of 2-5 seconds is common.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the TMS signal at 0.00 ppm.

IR Data Acquisition

- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the sample directly on the ATR crystal.
- Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record the spectrum over the range of 4000 to 400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS) Data Acquisition

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for a molecule of this type include Electron

Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is often introduced through a gas chromatograph (GC-MS).

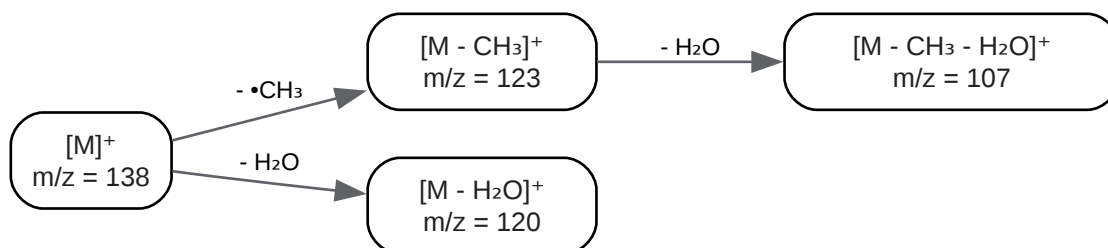
- Ionization: Bombard the sample with electrons (EI) or use a high voltage to create charged droplets (ESI) to generate ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of **1-(3-Hydroxyphenyl)ethanol** with atom numbering.

Predicted Mass Spectrometry Fragmentation



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Caption: Predicted major fragmentation pathways for **1-(3-Hydroxyphenyl)ethanol**.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for **1-(3-Hydroxyphenyl)ethanol**, a compound of significant interest in medicinal chemistry. By synthesizing information from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the absence of readily available experimental data. The detailed interpretations and standardized protocols herein are intended to facilitate the efficient and accurate characterization of this important synthetic intermediate.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Hydroxyphenyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028610#spectroscopic-data-of-1-3-hydroxyphenyl-ethanol-nmr-ir-ms]

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com